molecular formula C21H25N3O5S B3938444 ethyl 4-[N-phenyl-N-(phenylsulfonyl)glycyl]-1-piperazinecarboxylate

ethyl 4-[N-phenyl-N-(phenylsulfonyl)glycyl]-1-piperazinecarboxylate

Cat. No. B3938444
M. Wt: 431.5 g/mol
InChI Key: ORMVQLKCHAUIRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[N-phenyl-N-(phenylsulfonyl)glycyl]-1-piperazinecarboxylate, also known as EPPG, is a chemical compound that has gained attention in scientific research due to its potential use as a therapeutic agent. EPPG is a piperazine derivative that has been synthesized through a multi-step process.

Mechanism of Action

The mechanism of action of ethyl 4-[N-phenyl-N-(phenylsulfonyl)glycyl]-1-piperazinecarboxylate is not fully understood, but it is believed to involve the inhibition of enzymes involved in the metabolism of cancer cells and the suppression of pro-inflammatory cytokines. ethyl 4-[N-phenyl-N-(phenylsulfonyl)glycyl]-1-piperazinecarboxylate has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the growth and survival of cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Biochemical and Physiological Effects:
ethyl 4-[N-phenyl-N-(phenylsulfonyl)glycyl]-1-piperazinecarboxylate has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and have anti-microbial properties. ethyl 4-[N-phenyl-N-(phenylsulfonyl)glycyl]-1-piperazinecarboxylate has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects. In addition, ethyl 4-[N-phenyl-N-(phenylsulfonyl)glycyl]-1-piperazinecarboxylate has been shown to have low toxicity, making it a promising candidate for further study as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One advantage of ethyl 4-[N-phenyl-N-(phenylsulfonyl)glycyl]-1-piperazinecarboxylate is its low toxicity, which makes it a promising candidate for further study as a therapeutic agent. However, one limitation of ethyl 4-[N-phenyl-N-(phenylsulfonyl)glycyl]-1-piperazinecarboxylate is its relatively low solubility in water, which may make it difficult to administer in certain experimental settings. In addition, further research is needed to fully understand the mechanism of action of ethyl 4-[N-phenyl-N-(phenylsulfonyl)glycyl]-1-piperazinecarboxylate and its potential side effects.

Future Directions

There are several future directions for research on ethyl 4-[N-phenyl-N-(phenylsulfonyl)glycyl]-1-piperazinecarboxylate. One area of interest is its potential use as a therapeutic agent in the treatment of cancer. Further studies are needed to understand the mechanism of action of ethyl 4-[N-phenyl-N-(phenylsulfonyl)glycyl]-1-piperazinecarboxylate and its potential efficacy in the treatment of various types of cancer. Another area of interest is its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease. Further studies are needed to understand the anti-inflammatory effects of ethyl 4-[N-phenyl-N-(phenylsulfonyl)glycyl]-1-piperazinecarboxylate and its potential use in the treatment of these diseases. Finally, further studies are needed to understand the potential side effects of ethyl 4-[N-phenyl-N-(phenylsulfonyl)glycyl]-1-piperazinecarboxylate and its safety profile in humans.

Scientific Research Applications

Ethyl 4-[N-phenyl-N-(phenylsulfonyl)glycyl]-1-piperazinecarboxylate has been studied for its potential use as a therapeutic agent in the treatment of various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. ethyl 4-[N-phenyl-N-(phenylsulfonyl)glycyl]-1-piperazinecarboxylate has been studied for its ability to inhibit the growth of cancer cells, including breast cancer, prostate cancer, and lung cancer cells. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.

properties

IUPAC Name

ethyl 4-[2-[N-(benzenesulfonyl)anilino]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O5S/c1-2-29-21(26)23-15-13-22(14-16-23)20(25)17-24(18-9-5-3-6-10-18)30(27,28)19-11-7-4-8-12-19/h3-12H,2,13-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORMVQLKCHAUIRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-[N-phenyl-N-(phenylsulfonyl)glycyl]piperazine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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